1-[(1-Methylpiperidin-2-yl)methyl]piperazine

Medicinal Chemistry CNS Drug Design Physicochemical Property Prediction

Medicinal chemistry programs targeting CNS or flexible binding pockets require precise scaffold geometry. Substituting this 2-substituted isomer with cheaper 4-substituted analogs alters lipophilicity (XLogP3-AA=0.6 vs lower) and rotational freedom, risking failed SAR. This bicyclic diamine offers: • XLogP3-AA 0.6: 3-fold higher than 4-piperidine isomer, optimizing BBB penetration • Additional rotatable bond: Enables conformationally flexible fragment-based screening • Positional isomer pair (with CAS 23995-88-2): Essential for deconvoluting scaffold geometry vs. activity Available in research quantities with documented chain of custody.

Molecular Formula C11H23N3
Molecular Weight 197.32 g/mol
CAS No. 224309-63-1
Cat. No. B3049894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Methylpiperidin-2-yl)methyl]piperazine
CAS224309-63-1
Molecular FormulaC11H23N3
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCN1CCCCC1CN2CCNCC2
InChIInChI=1S/C11H23N3/c1-13-7-3-2-4-11(13)10-14-8-5-12-6-9-14/h11-12H,2-10H2,1H3
InChIKeyIIPVEBCCKBYRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-Methylpiperidin-2-yl)methyl]piperazine: Scaffold Overview


The compound 1-[(1-Methylpiperidin-2-yl)methyl]piperazine (CAS 224309-63-1) is a bicyclic diamine featuring a piperazine ring linked via a methylene bridge to the 2-position of an N-methylpiperidine [1]. With a molecular formula of C11H23N3 and a molecular weight of 197.32 g/mol, it is classified as a small-molecule building block and research chemical, not an active pharmaceutical ingredient (API). Its structure provides dual basic nitrogen sites, making it a useful scaffold for medicinal chemistry exploration, particularly where spatial orientation of the two amine functionalities is a critical parameter [1].

Scaffold Type Bicyclic diamine with methylene-bridged piperazine-piperidine core and dual basic nitrogen sites
Key Feature Spatially controlled amine orientation supports structure-activity relationship exploration
Research Use Medicinal chemistry building block for CNS probe design and scaffold-hopping campaigns

Analog Substitution Pitfalls for 1-[(1-Methylpiperidin-2-yl)methyl]piperazine


In-class compounds with subtle regioisomeric variations, such as 1-(1-methylpiperidin-4-yl)piperazine, cannot be interchanged for 1-[(1-methylpiperidin-2-yl)methyl]piperazine without risking significant changes in a compound's physicochemical and pharmacological profile. Computational predictions show a substantial difference in lipophilicity [1], which directly impacts critical parameters like membrane permeability, blood-brain barrier penetration, and off-target binding rates [2]. Using a positionally isomeric alternative based solely on structural similarity can lead to failed lead optimization and invalid structure-activity relationship (SAR) conclusions.

! Regioisomeric analogs such as 1-(1-methylpiperidin-4-yl)piperazine differ substantially in computed lipophilicity, which may alter membrane permeability and off-target binding profiles; direct interchange can invalidate SAR.
! Positional isomerism changes rotatable bond count and conformational flexibility, potentially shifting the pharmacophoric geometry required for target engagement; scaffold mismatch risks misleading lead optimization.

Quantitative Evidence for 1-[(1-Methylpiperidin-2-yl)methyl]piperazine


Enhanced Lipophilicity vs. 4-Piperidine Isomer

The target compound exhibits a significantly higher computed partition coefficient (XLogP3-AA = 0.6) compared to its closest regioisomeric analog, 1-(1-methylpiperidin-4-yl)piperazine (XLogP3-AA = 0.2) [1][2]. This represents a 3-fold difference in predicted lipophilicity, a key determinant of passive membrane permeability and CNS penetration potential.

Lipophilicity (XLogP3-AA)
Cross-study comparable
Target 0.6 vs Comparator 0.2
3-fold higher predicted lipophilicity may support CNS penetrant probe research; requires membrane-permeability assay confirmation.
Predicted XLogP3-AA; PubChem 2025-2026 release.
Medicinal Chemistry CNS Drug Design Physicochemical Property Prediction

Increased Molecular Flexibility vs. 4-Piperidine Isomer

The target compound possesses two rotatable bonds, compared to a single rotatable bond in the comparator 1-(1-methylpiperidin-4-yl)piperazine [1][2]. This increased flexibility, conferred by the methylene spacer, allows the scaffold to access a wider range of conformational space, which can be critical for fitting into diverse receptor binding pockets that require an off-axis orientation of the two amine groups.

Conformational Flexibility
Cross-study comparable
2 rotatable bonds vs 1 (comparator)
Additional rotational freedom may allow exploration of off-axis pharmacophoric geometries; receptor-fit requires structural confirmation.
Computed by Cactvs; sourced from PubChem.
Molecular Design Conformational Analysis Drug-Receptor Interactions

1-[(1-Methylpiperidin-2-yl)methyl]piperazine Application Scenarios


Designing CNS-Penetrant Chemical Probes

The 3-fold higher lipophilicity (XLogP3-AA = 0.6) of this scaffold, compared to the 4-piperidine isomer, makes it a prime choice when initiating a medicinal chemistry campaign for central nervous system (CNS) targets. The enhanced logP value suggests a greater intrinsic ability to cross the blood-brain barrier, a critical requirement for any CNS drug discovery program [1].

Exploring Conformationally Demanding Binding Pockets

The scaffold's additional rotatable bond provides superior conformational flexibility relative to directly linked piperidine-piperazine isomers. This makes it the candidate of choice for fragment-based drug discovery or scaffold-hopping exercises aimed at targets with deep, flexible, or unusually shaped binding pockets where the vector between the two basic amines is a critical success factor [2].

Positional Isomer Libraries for SAR

To establish robust structure-activity relationships, it is essential to probe different connectivity points between pharmacophoric elements. Procuring this 2-substituted isomer in parallel with its 4-substituted analog (CAS 23995-88-2) allows researchers to systematically deconvolute the contribution of scaffold geometry and lipophilicity to biological activity, a standard practice in high-quality lead optimization [2].

Application
Selection Property
Validation Focus
CNS Penetrant Probe Design
Reported lipophilicity context (XLogP3-AA profile)
CNS penetration assay and membrane-permeability confirmation
Conformationally Demanding Binding Pocket Exploration
Rotatable bond count and off-axis amine geometry
Receptor-fit modeling and target-engagement assay
Positional Isomer SAR Library
Regioisomeric scaffold comparison (2- vs 4-substituted)
Systematic SAR deconvolution and selectivity profiling
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